Domperidone Impurity D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

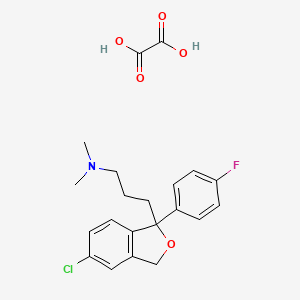

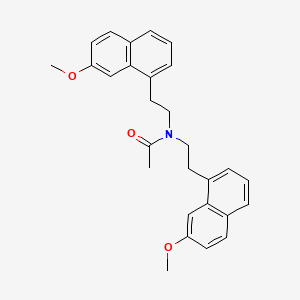

Domperidone Impurity D, also known as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone, is a chemical impurity associated with the synthesis and degradation of Domperidone. Domperidone itself is a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. Impurities like this compound are important to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product .

Wissenschaftliche Forschungsanwendungen

Domperidone Impurity D is primarily used in scientific research to study the synthesis, stability, and degradation of Domperidone. It serves as a reference standard in analytical chemistry to ensure the quality control of Domperidone formulations. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Domperidone by providing insights into its metabolic pathways .

Wirkmechanismus

Target of Action

Domperidone, including its impurity D, is a selective antagonist of dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of motor function and behavior, among other physiological processes .

Mode of Action

Domperidone acts by blocking dopamine receptors in the peripheral nervous system . This blockade prevents dopamine from binding to these receptors, thereby altering the physiological processes regulated by dopamine . Specifically, domperidone speeds up gastrointestinal peristalsis and causes prolactin release .

Biochemical Pathways

The primary biochemical pathway affected by domperidone is the dopaminergic pathway . By blocking dopamine receptors, domperidone alters the signaling in this pathway, leading to increased gastrointestinal motility and prolactin release .

Pharmacokinetics

The parent compound, domperidone, is known to be administered orally or rectally

Result of Action

The blocking of dopamine receptors by domperidone leads to increased gastrointestinal motility and prolactin release . This results in the alleviation of symptoms such as nausea and vomiting, and it can also stimulate lactation .

Action Environment

The action, efficacy, and stability of domperidone impurity D can be influenced by various environmental factors. It’s worth noting that the parent compound, domperidone, is known to be effective in both oral and rectal administration , suggesting that it is stable in different physiological environments.

Zukünftige Richtungen

The synthesis of Domperidone and its impurities is an active area of research. Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare Domperidone . Moreover, the methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

Biochemische Analyse

Biochemical Properties

Domperidone Impurity D, like Domperidone, may interact with dopamine receptors, specifically D2 and D3 receptors These interactions could influence various biochemical reactions within the body

Cellular Effects

Given its potential interaction with dopamine receptors, it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on Domperidone and its impurities showed that they remain stable for up to 48 hours . This suggests that this compound may also exhibit similar stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its potential interaction with dopamine receptors, it might be involved in dopamine-related metabolic pathways

Transport and Distribution

It might interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It might be directed to specific compartments or organelles based on any targeting signals or post-translational modifications

Vorbereitungsmethoden

The synthesis of Domperidone Impurity D involves complex chemical reactions. The primary synthetic route includes the coupling of benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization .

Industrial production methods for Domperidone and its impurities typically involve large-scale chemical synthesis using these intermediates. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .

Analyse Chemischer Reaktionen

Domperidone Impurity D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Vergleich Mit ähnlichen Verbindungen

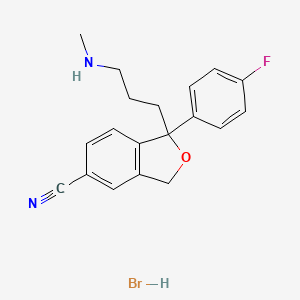

Domperidone Impurity D can be compared with other impurities and related compounds such as:

Domperidone Impurity A: 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone

Domperidone Impurity B: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine

Domperidone N-Oxide: A derivative formed by the oxidation of Domperidone

Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For instance, Domperidone Impurity A has a different substitution pattern on the benzimidazole ring, which affects its reactivity and stability .

Conclusion

This compound is a significant chemical impurity in the synthesis and analysis of Domperidone. Understanding its preparation methods, chemical reactions, and scientific applications is crucial for ensuring the quality and safety of Domperidone-based pharmaceuticals. Its comparison with similar compounds highlights its unique chemical properties and importance in pharmaceutical research.

Eigenschaften

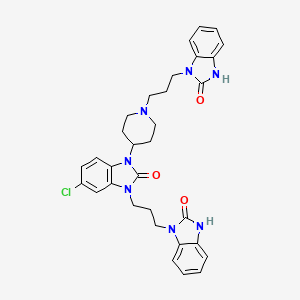

IUPAC Name |

5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDKWXEBGWBLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)

![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)

![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)